2-(2-Butyrylhydrazino)-2-iminoacetamide

Description

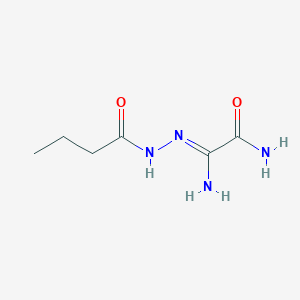

2-(2-Butyrylhydrazino)-2-iminoacetamide is a hydrazino-iminoacetamide derivative characterized by a central acetamide core substituted with a butyrylhydrazine moiety. This compound belongs to the broader class of iminoacetamides, which are structurally defined by an imino (NH) group adjacent to an acetamide functionality.

Properties

CAS No. |

112032-70-9 |

|---|---|

Molecular Formula |

C6H12N4O2 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]butanamide |

InChI |

InChI=1S/C6H12N4O2/c1-2-3-4(11)9-10-5(7)6(8)12/h2-3H2,1H3,(H2,7,10)(H2,8,12)(H,9,11) |

InChI Key |

BVHALEPSOSLBOC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NN=C(C(=O)N)N |

Isomeric SMILES |

CCCC(=O)N/N=C(/C(=O)N)\N |

Canonical SMILES |

CCCC(=O)NN=C(C(=O)N)N |

Synonyms |

Butanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Alkyl-2-(2-hydroxyphenyl)-2-iminoacetamide Derivatives

- Structure: These derivatives feature a 2-hydroxyphenyl group attached to the iminoacetamide core, contrasting with the butyrylhydrazino substituent in the target compound.

- Synthesis : Produced via a three-component reaction of 2-hydroxybenzaldehyde derivatives, primary amines, and alkyl isocyanides in acetonitrile. The reaction proceeds through intermediate benzo[b]furan-2,3-diamines, followed by oxidation .

- In contrast, the butyrylhydrazino group may confer greater flexibility and lipophilicity, influencing membrane permeability .

2-Benzothiazolyl Acetohydrazide Derivatives

- Structure: These compounds incorporate a benzothiazole ring fused to the acetohydrazide core, differing from the iminoacetamide backbone of the target compound.

- Synthesis: Derived from ethyl-2-benzothiazolyl acetate via hydrazinolysis or reactions with cyanoacetohydrazide. Subsequent derivatization with aldehydes, triazoles, or hydroxybenzaldehydes yields diverse analogs .

- Functional Differences: The benzothiazole moiety imparts strong electron-withdrawing effects and fluorescence properties, making these derivatives suitable for sensor applications. The butyrylhydrazino-iminoacetamide structure lacks such electronic effects but may exhibit unique bioactivity due to its hydrazine linkage .

N-Benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides

- Structure: These hydrazides feature a benzoyl group and a chlorophenoxy-acetyl substituent, structurally distinct from the butyrylhydrazino-iminoacetamide framework.

- Biological Activity: Demonstrated antifungal efficacy against strains like Candida albicans and Aspergillus niger, with activity linked to the electron-withdrawing chloro-phenoxy group. The target compound’s butyryl chain, being non-aromatic, may reduce antifungal potency but improve solubility .

Comparative Data Table

| Compound | Core Structure | Key Substituents | Synthetic Route | Notable Properties |

|---|---|---|---|---|

| 2-(2-Butyrylhydrazino)-2-iminoacetamide | Iminoacetamide | Butyrylhydrazino | Likely MCRs (Ugi-type) | Lipophilic, flexible backbone |

| N-Alkyl-2-(2-hydroxyphenyl)-2-iminoacetamide | Iminoacetamide | 2-Hydroxyphenyl | Three-component condensation | Aromatic π-stacking, H-bonding |

| 2-Benzothiazolyl acetohydrazide | Benzothiazole-acetohydrazide | Benzothiazole, hydrazide | Hydrazinolysis of ethyl esters | Fluorescence, electron-withdrawing |

| N-Benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide | Benzoyl-hydrazide | Chlorophenoxy-acetyl | Acylation reactions | Antifungal, chloro-substituted |

Research Findings and Implications

- Reactivity: The butyrylhydrazino group in this compound may undergo hydrolysis or condensation reactions, similar to hydrazide derivatives . However, its iminoacetamide core could stabilize intermediates in MCRs, enabling scaffold diversification .

- Biological Potential: While N-benzoyl hydrazides show antifungal activity, the target compound’s hydrazine linkage might target enzymes like urease or carbonic anhydrase, analogous to benzothiazole-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.